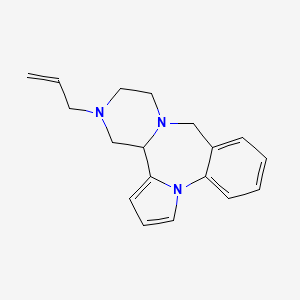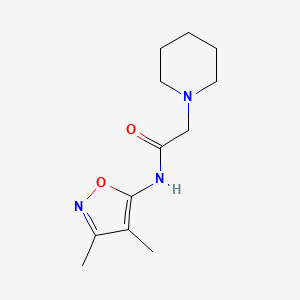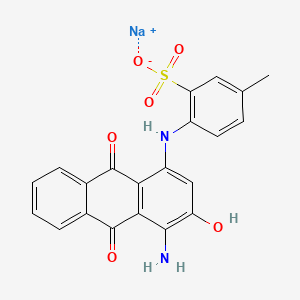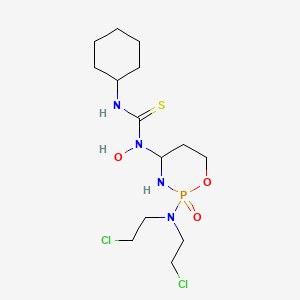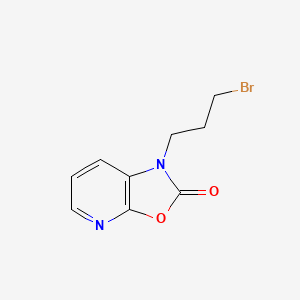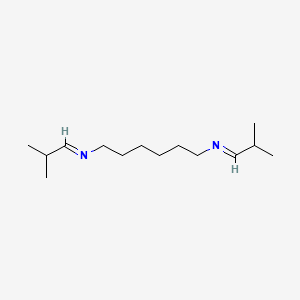
1,6-Hexanediamine, N,N'-bis(2-methylpropylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- is an organic compound with the molecular formula C₁₄H₂₈N₂. It is a derivative of hexanediamine, where the amine groups are substituted with 2-methylpropylidene groups. This compound is known for its applications in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- can be synthesized through a reductive amination process. The starting material, 1,6-hexanediamine, reacts with 2-methylpropanal in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 70°C and atmospheric pressure.
Industrial Production Methods: In industrial settings, the synthesis of 1,6-hexanediamine, N,N’-bis(2-methylpropylidene)- is often carried out in continuous-flow reactors. This method enhances the efficiency and yield of the reaction. The starting materials are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions: 1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropylidene groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a nickel catalyst are used.
Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted hexanediamine derivatives.
Scientific Research Applications
1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,6-hexanediamine, N,N’-bis(2-methylpropylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
1,6-Hexanediamine, N,N’-bis(2,2,6,6-tetramethyl-4-piperidinyl)-: This compound has similar structural features but with different substituents, leading to distinct chemical properties and applications.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another derivative of hexanediamine with tetramethyl substitution, used in different industrial applications.
Uniqueness: 1,6-Hexanediamine, N,N’-bis(2-methylpropylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
1002-23-9 |
|---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
2-methyl-N-[6-(2-methylpropylideneamino)hexyl]propan-1-imine |
InChI |
InChI=1S/C14H28N2/c1-13(2)11-15-9-7-5-6-8-10-16-12-14(3)4/h11-14H,5-10H2,1-4H3 |
InChI Key |
XTAANFYOBZRPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NCCCCCCN=CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


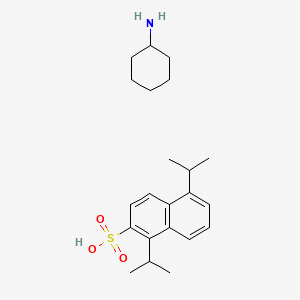
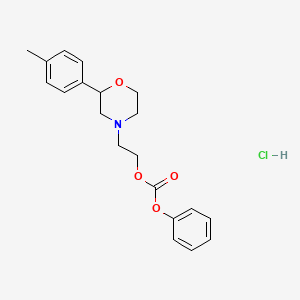
![1-Methyl-2-[3-(3-methyl-3H-benzothiazol-2-ylidene)prop-1-enyl]quinolinium iodide](/img/structure/B12699306.png)
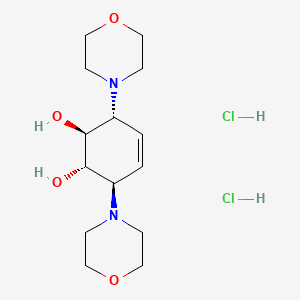
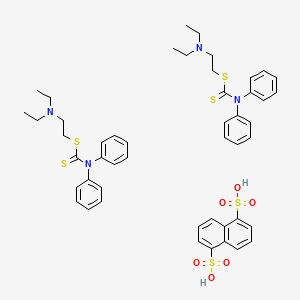
![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
